2-[(3-Nitropyridin-2-yl)amino]benzamide
Description
2-[(3-Nitropyridin-2-yl)amino]benzamide is a benzamide derivative characterized by a nitro-substituted pyridine ring linked via an amino group to the benzamide core. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
CAS No. |
88369-58-8 |
|---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-[(3-nitropyridin-2-yl)amino]benzamide |
InChI |
InChI=1S/C12H10N4O3/c13-11(17)8-4-1-2-5-9(8)15-12-10(16(18)19)6-3-7-14-12/h1-7H,(H2,13,17)(H,14,15) |
InChI Key |
ZOHCRPVTCMXEHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitropyridin-2-yl)amino]benzamide typically involves the reaction of 3-nitropyridine-2-amine with benzoyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Nitropyridin-2-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields 2-[(3-Aminopyridin-2-yl)amino]benzamide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(3-Nitropyridin-2-yl)amino]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares key structural and functional features of 2-[(3-Nitropyridin-2-yl)amino]benzamide with similar compounds:
Physicochemical Properties
- Solubility: The nitro group in this compound enhances polarity compared to non-nitrated analogs (e.g., N-benzimidazolyl derivatives in ). However, the pyridine ring may reduce aqueous solubility relative to thiazole-containing compounds like nitazoxanide .
- Metabolic Stability: Schiff base analogs (e.g., 2-({3-nitrobenzylidene}amino)benzamide, ) are prone to hydrolysis, whereas the stable amino linkage in this compound may improve bioavailability .
Computational and QSAR Insights
- QSAR models for azetidinones () emphasize topological parameters (Balaban index, connectivity indices) as determinants of antimicrobial activity. The nitro-pyridine group in this compound may alter these indices, suggesting divergent structure-activity relationships .
- Docking studies for benzimidazolyl derivatives () reveal that chloro substituents enhance anti-inflammatory activity. The nitro group in this compound could similarly modulate COX-2 binding but with higher electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
